molecular formula C16H25NO5S B1316025 (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate CAS No. 88224-03-7

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate

Cat. No.: B1316025
CAS No.: 88224-03-7
M. Wt: 343.4 g/mol
InChI Key: VIDHIGJZWRNZDG-QRPNPIFTSA-N
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Description

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, also known as (S)-allyl 2-amino-4-methylpentanoate tosylate, is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring an allyl group and a sulfonate moiety, allows it to participate in various biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H25NO5S
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 88224-03-7

Biological Activities

This compound exhibits a range of biological activities that are crucial for its applications in research and medicine. Below are some of the key findings regarding its biological effects:

Antioxidant Properties

Research indicates that compounds similar to (S)-Allyl 2-amino-4-methylpentanoate demonstrate antioxidant activity, which is essential for protecting cells from oxidative stress. These properties can be measured through various assays, such as:

Assay TypeDescription
DPPH AssayMeasures the ability to scavenge free radicals.
ABTS AssayEvaluates the compound's capacity to neutralize radicals.
FRAP AssayAssesses the reduction potential of antioxidants.

Pharmacological Effects

The compound may influence neurotransmitter systems or cellular signaling pathways, making it significant in drug development. Studies have suggested that (S)-Allyl 2-amino-4-methylpentanoate might interact with various enzymes and receptors involved in metabolic processes.

  • Neurotransmitter Modulation : Potential effects on neurotransmitter release and activity.
  • Cell Signaling Pathways : Interaction with pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical in cell growth and survival.

The precise mechanism of action for (S)-Allyl 2-amino-4-methylpentanoate remains largely unexplored; however, it is believed to involve:

  • Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism.
  • Receptor Binding : Potential binding to receptors that mediate cellular responses to various stimuli.

Case Studies and Research Findings

Several studies have investigated the biological activities of (S)-Allyl 2-amino-4-methylpentanoate:

  • In Vitro Studies : Investigations into its antioxidant properties have shown promising results in reducing oxidative stress markers in cell cultures.
  • Metabolic Pathway Analysis : Research has indicated that this compound can modulate specific metabolic pathways, potentially influencing conditions such as obesity and diabetes.
  • Therapeutic Applications : Preliminary studies suggest potential applications in treating metabolic disorders and as an adjunct therapy in cancer treatment due to its ability to influence cell signaling pathways.

Potential Applications

The versatility of (S)-Allyl 2-amino-4-methylpentanoate highlights its importance across various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic disorders.
  • Organic Synthesis : Its unique structure makes it suitable for synthesizing other biologically active compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Recent studies have indicated that derivatives of amino acid esters, including (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, may exhibit anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and apoptosis. Research has suggested that such compounds can be modified to enhance their efficacy against specific cancer types, making them valuable in drug discovery efforts .

2. Neurological Applications
Another area of interest is the potential neuroprotective effects of this compound. Certain amino acid derivatives have been shown to modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases. Preliminary studies suggest that this compound could be investigated further for its role in protecting neuronal cells from oxidative stress and excitotoxicity .

Organic Synthesis

1. Chiral Auxiliaries
The compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it useful for synthesizing enantiomerically pure compounds. This property is particularly significant in the pharmaceutical industry, where the chirality of a drug can influence its efficacy and safety profile .

2. Building Block for Peptide Synthesis
this compound can be utilized as a building block in peptide synthesis. The allyl group allows for further functionalization, enabling the creation of complex peptide structures that are essential for various biological activities .

Cosmetic Formulations

The compound's unique chemical structure also lends itself to applications in cosmetic formulations. Its properties may enhance skin hydration and improve the stability of formulations. Studies have shown that incorporating such amino acid derivatives can lead to improved sensory profiles and moisturizing effects in topical products .

Case Studies

Study Focus Findings
Anticancer ActivityDerivatives showed inhibition of cancer cell lines, suggesting potential for therapeutic use .
NeuroprotectionIndicated protective effects against oxidative stress in neuronal models .
Asymmetric SynthesisSuccessfully used as a chiral auxiliary to produce enantiomerically pure substances .
Cosmetic ApplicationsImproved moisturizing properties and stability in formulations tested .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.C7H8O3S/c1-4-5-12-9(11)8(10)6-7(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDHIGJZWRNZDG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581763
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88224-03-7
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.